Betaxolol hydrochloride monohydrate

Description

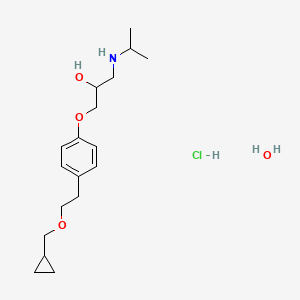

Betaxolol hydrochloride monohydrate (C₁₈H₂₉NO₃·HCl·H₂O) is a cardioselective β₁-adrenergic receptor blocker with a molecular weight of 343.89 g/mol . It is highly soluble in water, methanol, and ethanol, and its aqueous solutions exhibit a pH of 4.5–6.5 . Clinically, it is used to treat hypertension and glaucoma, leveraging its ability to reduce intraocular pressure (IOP) without significantly affecting pulmonary function . Structurally, it features a cyclopropylmethoxyethyl phenoxy group, contributing to its lipophilicity, which enhances corneal and dermal permeability compared to other β-blockers like timolol . Pharmacopeial standards mandate a purity of 98.0–102.0% for the dried substance, with stringent limits on impurities such as residual solvents (<0.1%) and heavy metals (<20 ppm) .

Properties

IUPAC Name |

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.ClH.H2O/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUCUHZTWXARFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective A.W. Williamson Etherification

In anhydrous potassium carbonate-acetone solution, p-hydroxyphenylethyl alcohol reacts with epichlorohydrin at a 1:1.7 molar ratio. The phenolic hydroxyl group undergoes nucleophilic substitution due to its higher acidity (pKa ~10) compared to the alcoholic hydroxyl (pKa ~16). This selectivity eliminates the need for protective groups, streamlining the process. Reaction conditions include:

-

Solvent: Acetone

-

Base: 18% K₂CO₃

-

Temperature: Reflux (56°C)

-

Duration: 8 hours

The intermediate is isolated via filtration, concentrated under reduced pressure, and purified through sequential rinsing with water, sodium hydroxide, and anhydrous sodium sulfate. FTIR and HPLC analyses confirm a purity of 96% and yield of 68.18%.

Advantages and Limitations

This method simplifies earlier approaches by omitting protection/deprotection steps, reducing costs, and improving scalability. However, the seven-step sequence remains labor-intensive, and the final hydrochloride monohydrate form requires additional crystallization from aqueous-alcoholic solutions.

Chemoenzymatic Synthesis of S-(-)-Betaxolol Hydrochloride

The US20060004109A1 patent outlines an enantioselective synthesis of S-(-)-betaxolol hydrochloride, avoiding unstable cyclopropylmethyl halides and enhancing optical purity. The five-step process achieves >90% enantiomeric excess (ee) through strategic intermediates and cyclopropanation.

Key Synthetic Steps

-

Benzylation: 2-[4-hydroxyphenylethanol] reacts with benzyl halide under phase-transfer catalysis (PTC) to form 2-[4-benzyloxyphenyl-ethanol].

-

Allylation: The benzylated intermediate undergoes allylation with allyl bromide in tetrahydrofuran (THF) using sodium hydride.

-

Cyclopropanation: Simmons-Smith reaction with Zn-Cu couple introduces the cyclopropyl group, yielding 1-benzyloxy-4-(2-cyclopropylmethoxyethyl)-benzene.

-

Hydrogenolysis: Palladium-catalyzed hydrogenation removes the benzyl protecting group.

-

Salt Formation: Treatment with isopropanol-HCl yields S-(-)-betaxolol hydrochloride, which is crystallized as the monohydrate from toluene.

Performance Metrics

-

Yield: ~50% (over five steps)

-

Purity: >99% (HPLC)

This method prioritizes stereochemical control over yield, making it suitable for pharmaceutical applications requiring high enantiopurity.

Comparative Analysis of Synthetic Methods

Crystallization and Monohydrate Formation

Betaxolol hydrochloride monohydrate is obtained by crystallizing the anhydrous form from hydroalcoholic solutions. The patent specifies using toluene-isopropanol for salt formation, followed by controlled hydration. X-ray diffraction studies reveal that the monohydrate adopts a monoclinic crystal lattice, stabilized by hydrogen bonding between the protonated amine and water molecules.

Analytical Validation and Quality Control

Suhagia et al. developed a spectrophotometric assay for betaxolol hydrochloride, oxidizing the drug with sodium periodate to release formaldehyde, which reacts with acetyl acetone to form a yellow chromogen (λₘₐₓ = 405 nm). The method’s linear range (5–30 µg/ml) and recovery (>98%) ensure robust quantification in bulk and dosage forms .

Chemical Reactions Analysis

Types of Reactions: Betaxolol hydrochloride monohydrate undergoes several types of chemical reactions, including:

Oxidation: Betaxolol can be oxidized using reagents like sodium periodate, which leads to the formation of formaldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the hydroxyl group on the propanol moiety.

Common Reagents and Conditions:

Oxidation: Sodium periodate in an aqueous medium.

Substitution: Various nucleophiles under basic conditions.

Major Products:

Oxidation: Formaldehyde and other oxidized derivatives.

Substitution: Substituted betaxolol derivatives depending on the nucleophile used.

Scientific Research Applications

Ophthalmology

Betaxolol hydrochloride is widely recognized for its efficacy in treating open-angle glaucoma and ocular hypertension. It is available as an ophthalmic solution (0.25% or 0.5%) and has shown significant effectiveness in lowering IOP.

| Study | Population | Duration | IOP Reduction (%) | Comments |

|---|---|---|---|---|

| Study 1 | 47 patients with glaucoma and reactive airway disease | 15 months | 25% average reduction | Safe for patients with asthma |

| Study 2 | 100 patients with open-angle glaucoma | 12 weeks | 30% reduction from baseline | Effective as monotherapy |

Cardiology

In cardiology, betaxolol is employed to manage hypertension and prevent non-fatal cardiac events in patients with ischemic heart disease.

| Indication | Dosage Form | Typical Dosage |

|---|---|---|

| Hypertension | Oral tablets (10 mg, 20 mg) | 10-20 mg once daily |

| Arrhythmias | Oral tablets | Adjusted based on response |

| Heart Failure | Oral tablets | Typically lower doses |

Case Study: Glaucoma Management

A clinical trial involving 100 patients demonstrated that betaxolol effectively reduced IOP when administered twice daily over a three-month period. The study reported a mean IOP reduction of 30%, with minimal side effects noted.

Case Study: Hypertension Control

In a separate study focusing on hypertensive patients, betaxolol was shown to significantly decrease systolic and diastolic blood pressure over a six-month period, highlighting its role as a first-line treatment option.

Side Effects and Considerations

While generally well-tolerated, betaxolol can cause side effects such as fatigue, dizziness, and bradycardia. Caution is advised for patients with asthma or severe reactive airway disease due to potential bronchospasm from beta-2 receptor blockade.

Mechanism of Action

Betaxolol hydrochloride monohydrate exerts its effects by selectively blocking beta-1-adrenergic receptors in the heart and vascular smooth muscle. This blockade prevents the binding of catecholamines, such as epinephrine, to these receptors, leading to a reduction in heart rate, cardiac output, and blood pressure . Additionally, in the eye, it reduces intraocular pressure by decreasing the production of aqueous humor .

Comparison with Similar Compounds

Comparative Analysis with Similar β-Blockers

Betaxolol vs. Timolol

Betaxolol’s lipophilicity enables superior transdermal and corneal absorption, making it more effective in topical formulations for glaucoma and infantile hemangiomas (IHs) . In contrast, timolol’s non-selectivity increases risks of bronchoconstriction, as shown in studies where betaxolol reduced IOP by 25.7% at 60 minutes without significant pulmonary side effects, unlike timolol . A novel micro-interactive dual-functioning sustained-release system (MIDFDS) using betaxolol demonstrated better pharmacokinetics (e.g., prolonged release) and IOP reduction compared to timolol-based Betoptic .

Betaxolol vs. Atenolol

Structurally analogous, both drugs are β₁-selective, but betaxolol’s cyclopropylmethoxyethyl group enhances lipophilicity, enabling topical application for IHs. Atenolol’s hydrophilic nature limits its utility to systemic formulations .

Betaxolol vs. Metoprolol Tartrate

| Property | Betaxolol Hydrochloride | Metoprolol Tartrate |

|---|---|---|

| Analytical Role | Internal standard in HPLC | Analyte |

| Linearity Range | 25–200 µg/mL (HPLC) | 0.1–40 µg/mL |

| Detection | UV (273 nm) | Fluorescence |

Betaxolol serves as a reliable internal standard in HPLC methods for metoprolol due to its distinct retention time (5.8 min vs. metoprolol’s 4.6 min) and stability under acidic conditions . Spectrophotometric methods also utilize betaxolol’s oxidation by N-bromosuccinimide for indirect quantification .

Drug Delivery and Formulation Comparisons

Sustained-Release Systems

| Parameter | MIDFDS (Betaxolol) | Betoptic (Timolol) |

|---|---|---|

| Particle Size | Comparable to Betoptic | Standard |

| IOP Reduction | Enhanced duration and efficacy | Baseline |

| Degradation | Stable under sunlight | Light-sensitive |

The MIDFDS platform, combining betaxolol with montmorillonite via ion exchange, showed 82.86% encapsulation efficiency and sustained release in artificial tears, outperforming timolol eye drops .

Loading Efficiency in Ionic Solutions

| Solution (1 mol/L) | Betaxolol Hydrochloride | Betaxolol Base |

|---|---|---|

| NaCl | 95% loading | 85% loading |

| Na₂SO₄ | 90% loading | 75% loading |

| NaSCN | 88% loading | 70% loading |

Betaxolol hydrochloride exhibits higher loading efficiency in ionic solutions compared to its base form, facilitating formulations for contact lens drug delivery .

Pharmacokinetic Profile of Betaxolol Hydrochloride

- Tₘₐₓ : 4.4 ± 1.1 hours

- Cₘₐₓ : 52.39 ± 11.14 µg/L

- Half-life : 15.78 ± 2.43 hours

- AUC₀–∞ : 1219 ± 241 µg·h/L

Betaxolol’s prolonged half-life supports once-daily dosing, contrasting with shorter-acting β-blockers like propranolol.

Analytical Methodologies

The RP-HPLC method validated per ICH guidelines separates betaxolol from degradation products (e.g., oxidation byproducts at 1.383 min) within 10 minutes .

Q & A

Basic Research Questions

Q. What standardized methods are used to chemically identify Betaxolol Hydrochloride Monohydrate?

- Methodology :

- UV-Vis Spectrophotometry : Prepare a 1:10,000 solution in ethanol (95%), and compare absorption spectra with a reference standard. Peaks should align at identical wavelengths .

- IR Spectroscopy : Analyze dried samples using potassium bromide disks. Match absorption wavenumbers to the reference standard .

- Chloride Test : Dissolve 1 g in 10 mL water; a positive response to qualitative chloride tests (e.g., silver nitrate precipitation) confirms the hydrochloride moiety .

Q. How are key physicochemical properties (e.g., melting point, solubility, pH) determined for Betaxolol Hydrochloride?

- Melting Point : Use a capillary tube method, with expected values between 114–117°C .

- Solubility : Test solubility in water, methanol, ethanol, and acetic acid. Betaxolol Hydrochloride is very soluble in water and freely soluble in polar organic solvents .

- pH : Dissolve 1 g in 50 mL water; the pH should range between 4.5–6.5, verified using a calibrated pH meter .

Q. What chromatographic methods are employed to assess purity and detect impurities?

- HPLC : Utilize a reverse-phase HPLC system with a UV detector (273 nm). Prepare test and standard solutions (1:200 dilution) and compare peak areas. Impurity peaks in the test solution must not exceed predefined thresholds .

- TLC : Spot samples on silica gel plates, develop with ethyl acetate/water/acetic acid (10:3:3), and visualize under iodine vapor. No more than one secondary spot is permitted .

Advanced Research Questions

Q. How can a stability-indicating RP-HPLC method be developed and validated for Betaxolol Hydrochloride?

- Experimental Design :

- Forced Degradation : Expose the compound to acid/base hydrolysis, oxidation (H₂O₂), and UV light. Ensure the method resolves degradation products from the analyte .

- Validation Parameters : Assess linearity (e.g., 50–150% of target concentration), precision (RSD <2%), accuracy (recovery 98–102%), and robustness (variations in mobile phase, flow rate) .

Q. What experimental models elucidate Betaxolol’s β-1 adrenergic receptor selectivity and therapeutic mechanisms?

- In Vitro Models : Use isolated cardiomyocytes or transfected cell lines expressing β-1/β-2 receptors. Measure cAMP inhibition via competitive binding assays .

- In Vivo Models : Assess intraocular pressure (IOP) reduction in glaucoma-induced rabbits. Compare Betaxolol’s lipophilicity (e.g., skin permeability vs. timolol) using Franz diffusion cells .

- Contradiction Analysis : Studies show Betaxolol’s β-1 selectivity, yet high doses may exhibit β-2 effects. Evaluate dose-response curves and receptor binding affinities to resolve discrepancies .

Q. How should preclinical toxicology data (e.g., reproductive toxicity) be interpreted for human risk assessment?

- Study Design : Administer Betaxolol orally to pregnant rats (≥12 mg/kg/day) and rabbits (≥128 mg/kg/day). Monitor post-implantation loss and teratogenicity .

- Data Limitations : Species-specific metabolic differences may over/underestimate human risks. Use allometric scaling and in vitro placental transfer models to extrapolate safe thresholds .

Q. What strategies address contradictions in β-adrenergic receptor inhibition data across studies?

- Methodological Review : Compare assay conditions (e.g., isolated tissue vs. whole-animal models). For example, in vitro binding assays may lack physiological context, leading to overstated selectivity .

- Statistical Reanalysis : Apply meta-analysis to pooled data. Adjust for covariates like dosage (e.g., 20 mg vs. 60 mg) and administration route (oral vs. topical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.